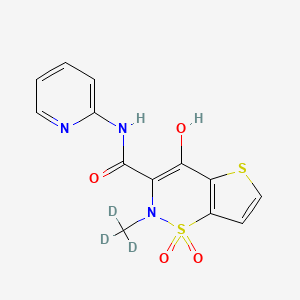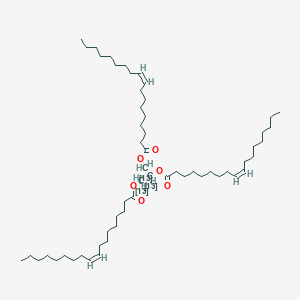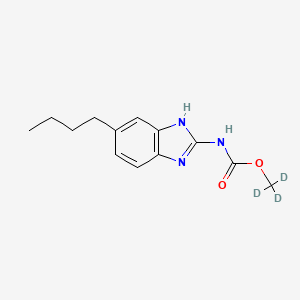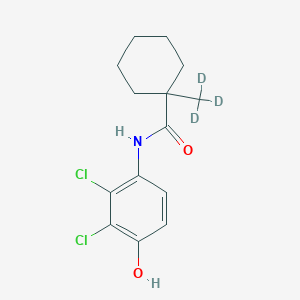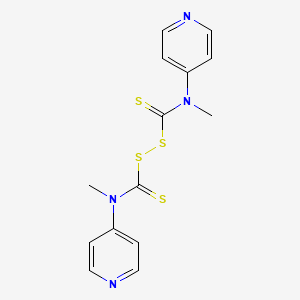
Bis(tetramethylcyclopentadienyl)manganese(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the molecular formula C18H26Mn. It is a manganese complex where the manganese atom is bonded to two tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation of the manganese. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.
Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .
Mechanism of Action
The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)manganese(II): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(isopropylcyclopentadienyl)manganese(II): Features isopropyl-substituted cyclopentadienyl ligands, affecting its reactivity and applications
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic effects. These ligands enhance the stability of the manganese center and influence its reactivity, making it suitable for specific applications in catalysis and materials science .
Properties
Molecular Formula |
C18H26Mn |
|---|---|
Molecular Weight |
297.3 g/mol |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
InChI Key |
LQZUYKXOCSUIEU-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)



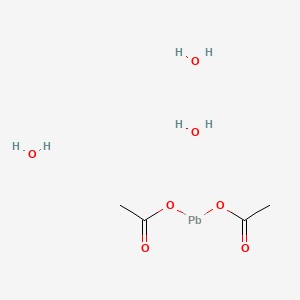
![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
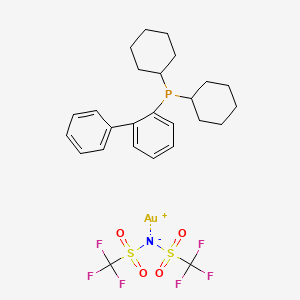
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
